Amygdalin (D-mandelonitrile-β-D-gentiobioside), also known as laetrile or vitamin B17, is a naturally occurring cyanogenic glycoside predominantly found in the seeds and kernels of plants belonging to the Rosaceae family, such as almonds, apricots, cherries, peaches, and plums. [, , , , , ] Amygdalin belongs to the aromatic cyanogenic glycoside group. [] It is particularly abundant in bitter almonds but nearly undetectable in common almonds. []
In scientific research, amygdalin has garnered significant interest due to its potential biological activities, prompting investigations into its various properties and potential applications. [, , ] It serves as a valuable subject for studies exploring plant chemical ecology, insect-plant interactions, and the development of novel strategies for pest management. [, ]
Amygdalin is classified as a cyanogenic glycoside, which means it can release hydrogen cyanide upon hydrolysis. It is derived from the aromatic amino acid phenylalanine and is commonly found in the family Rosaceae, which includes plants like Prunus (apricots, cherries, and almonds), as well as in Fabaceae (legumes) and Poaceae (grasses) . The concentration of amygdalin varies significantly among different plant species; for example, bitter almonds can contain up to 54 g/kg of amygdalin, while sweet almonds contain much less due to a recessive gene that limits its production .
Amygdalin is biosynthesized in plants through a series of enzymatic reactions. The process begins with the conversion of L-phenylalanine into mandelonitrile, catalyzed by cytochrome P450 enzymes. Subsequently, mandelonitrile is transformed into prunasin via UDP-glucosyltransferase. Finally, prunasin undergoes further glucosylation to form amygdalin . The biosynthetic pathway can be summarized as follows:
The extraction of amygdalin from plant sources typically involves crushing the seeds or kernels, followed by extraction with polar solvents like ethanol or methanol. This process often requires careful control of temperature and pH to prevent hydrolysis and epimerization .
Amygdalin has a complex molecular structure characterized by multiple stereogenic centers. It has the molecular formula and consists of two glucose units linked to a benzaldehyde moiety via a nitrile group. The compound exhibits chirality at one carbon center, leading to two stereoisomers: the naturally occurring (R)-amygdalin and its epimer (S)-neoamygdalin, which can form under basic conditions .
Amygdalin undergoes hydrolysis when ingested or processed, typically catalyzed by enzymes such as β-glucosidases. This reaction produces:
The reaction can be summarized as follows:
Hydrolysis occurs under acidic or enzymatic conditions, leading to potential toxicity due to hydrogen cyanide release . The toxic dose of hydrogen cyanide ranges from 0.6 to 1.5 mg/kg body weight .
Amygdalin is a white crystalline solid with specific solubility characteristics:
It is sensitive to heat and can undergo epimerization at elevated temperatures or under alkaline conditions . The melting point of amygdalin has been reported around 104 °C.
Due to its tendency to hydrolyze and epimerize, amygdalin must be stored under controlled conditions (cool and dry) to maintain its integrity for analytical purposes.
Despite its controversial status, amygdalin has been studied for various applications:
Recent advancements include liquid chromatography-tandem mass spectrometry methods for quantifying amygdalin levels in food products such as apricot kernels and almonds .
The foundational work on amygdalin began in 1830 when French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard successfully isolated the compound from bitter almond kernels (Prunus dulcis). Their work, published in the Annales de Chimie et de Physique, described a crystalline substance capable of releasing hydrogen cyanide upon hydrolysis—a characteristic property of cyanogenic glycosides. This discovery established amygdalin as one of the earliest identified natural glycosides and ignited scientific interest in its chemical behavior [1] [3].
The mid-19th century witnessed significant advancements in understanding amygdalin's molecular architecture. Initial hydrolysis studies by Liebig and Wöhler revealed its enzymatic breakdown products: benzaldehyde, glucose, and toxic hydrogen cyanide (HCN). This decomposition pathway occurs through the sequential action of beta-glucosidase enzymes, which cleave the glycosidic bonds to release the aglycone mandelonitrile. This unstable intermediate spontaneously dissociates into benzaldehyde and HCN, explaining the compound's latent toxicity [2] [3].
A pivotal breakthrough came in 1923 when Nobel laureate Sir Walter Norman Haworth and his collaborator Birkett Wylam at Durham University (UK) achieved the complete structural elucidation and chemical synthesis of amygdalin. Their work confirmed its molecular formula as C₂₀H₂₇NO₁₁ and identified its structure as (R)-D-mandelonitrile-β-D-gentiobioside, featuring a chiral center at the phenylacetonitrile group. This stereochemical complexity proved significant, as the naturally occurring R-enantiomer displayed distinct biochemical behavior compared to its synthetic S-epimer (neoamygdalin) [2] [7].
Table 1: Key Historical Milestones in Amygdalin Characterization
Year | Scientist/Group | Contribution | Significance |
---|---|---|---|
1830 | Robiquet & Boutron-Charlard | Initial isolation from bitter almonds | First identification as a cyanogenic glycoside |
1837 | Liebig & Wöhler | Hydrolysis product analysis | Identified benzaldehyde, glucose, and HCN as breakdown products |
1923 | Haworth & Wylam | Structural elucidation and synthesis | Confirmed molecular structure (C₂₀H₂₇NO₁₁) and stereochemistry |
1950s | Krebs et al. | Differentiation from semi-synthetic laetrile | Clarified chemical distinction between natural and synthetic derivatives |
The therapeutic application of amygdalin took a significant turn in 1845 when it was reportedly administered as a cancer treatment in Russia. Though poorly documented by modern standards, these early trials represented the first intentional medical use of the compound for oncology. However, due to inconsistent outcomes and observed toxicity, Russian physicians abandoned its use by the late 19th century. Similarly, Germany documented experimental cancer applications in 1892, which were also discontinued over safety and efficacy concerns [1] [3].
The modern anticancer narrative began in the 1950s when Ernst T. Krebs, Jr., a biochemist without formal medical training, developed and patented a semi-synthetic derivative termed "laetrile" (patented in 1961). Krebs claimed this compound—chemically identified as mandelonitrile-beta-glucuronide—represented a purified, less toxic version of natural amygdalin. Crucially, he rebranded laetrile as "Vitamin B17", proposing a vitamin-deficiency theory of cancer that suggested malignancies resulted from amygdalin insufficiency. This terminology, though rejected by nutritional authorities, gained traction in alternative medicine circles [1] [3] [4].
Krebs' methodology faced immediate scientific criticism. The National Cancer Institute (NCI) analyzed laetrile products manufactured by Cyto Pharma of Mexico (the primary commercial source) and found significant problems:
Despite these concerns, patient demand surged in the 1970s, with estimates suggesting 70,000 American cancer patients had used laetrile by 1978. Proponents claimed it selectively targeted cancer cells through a proposed mechanism: Tumor-specific beta-glucosidase enzymes would hydrolyze laetrile to release cytotoxic hydrogen cyanide, while normal cells would be protected by rhodanese enzyme conversion of cyanide to non-toxic thiocyanate. However, biochemical analyses later revealed comparable beta-glucosidase levels in malignant and healthy tissues, undermining this theoretical selectivity [1] [3] [4].
Table 2: Distinction Between Natural Amygdalin and Semi-Synthetic Laetrile
Characteristic | Amygdalin (Natural Compound) | Laetrile (Semi-Synthetic Derivative) |
---|---|---|
Chemical Name | D-Mandelonitrile-β-D-gentiobioside | D-Mandelonitrile-β-glucuronide |
Molecular Formula | C₂₀H₂₇NO₁₁ | C₁₄H₁₅NO₇ |
Molecular Weight | 457.43 g/mol | 309.27 g/mol |
Primary Source | Apricot kernels, bitter almonds | Semi-synthesis from amygdalin |
Key Advocates | Traditional herbal practitioners | Ernst T. Krebs, Jr. (patented 1961) |
Theoretical Anticancer Mechanism | Cyanide release via enzymatic hydrolysis | Purported selective tumor cyanide release |
Regulatory scrutiny of amygdalin/laetrile intensified throughout the 1970s. The pivotal regulatory sequence began when the McNaughton Foundation filed an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) in 1970. Initial approval was granted but subsequently revoked when:
This reversal ignited legal battles culminating in the 1980 U.S. Supreme Court decision (United States v. Rutherford), which upheld the FDA's authority to ban interstate laetrile shipment. The Court affirmed that drug efficacy and safety requirements applied equally to cancer treatments, regardless of a patient's terminal status. This ruling invalidated permissive laws passed in 23 U.S. states that had legalized laetrile for terminal cancer patients between 1977-1980 [4] [8].
Scientific evaluation continued despite legal controversies. The NCI sponsored phase II clinical trials under FDA approval, published in 1982 by Charles Moertel and colleagues at the Mayo Clinic. This rigorous assessment administered laetrile alongside "metabolic therapy" (enzymes, vitamins, diet) to 178 patients with advanced cancers. Results demonstrated:
Consequently, the FDA formally classified laetrile as "not approved for any use" and prohibited interstate commerce. Global regulatory bodies followed suit:
Despite these prohibitions, production continued in Mexico where regulatory oversight remained limited. Modern analyses estimate at least 35 German clinics still offer amygdalin-based tumor therapies, though exact usage statistics remain undocumented [1] [3] [4].
Table 3: International Regulatory Status of Amygdalin/Laetrile
Jurisdiction | Regulatory Status | Key Decisions |
---|---|---|
United States | Prohibited | FDA ban (1980); Supreme Court ruling supporting FDA authority |
Mexico | Unregulated production | Primary source of laetrile production post-1987 U.S. import ban |
European Union | Not authorized | EMA warnings against medical use; banned in multiple member states |
United Kingdom | Prescription-only medicine | Can only be administered under medical supervision |
Germany | Questionable drug (BfArM classification) | Available in ≈35 clinics despite regulatory concerns |
The historical trajectory of amygdalin illustrates the tension between traditional plant-based therapies and evidence-based medicine. While laboratory studies continue to explore its biochemical properties—particularly its potential immunomodulatory and apoptotic effects independent of cyanide release—its controversial past remains a cautionary tale about scientific validation, regulatory oversight, and the ethical complexities of offering unproven therapies to vulnerable patient populations. Modern encapsulation technologies (e.g., alginate-chitosan nanoparticles) may address delivery challenges, but cannot circumvent the fundamental need for rigorous efficacy and safety demonstration through controlled clinical evaluation [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7